N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide
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Overview
Description
N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide is a complex organic compound characterized by its unique spiro structure. This compound contains a spiro[2.3]hexane ring system, a dinitrophenyl group, and a carbohydrazide moiety. The presence of these functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dinitrophenylhydrazine with a spiro[2.3]hexane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the carbohydrazide linkage.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-dinitrophenyl)spiro[2.3]hexane-1-carbohydrazide: Similar structure but with a different position of the carbohydrazide group.
2,4-Dinitrophenylhydrazine: Lacks the spirohexane ring but contains the dinitrophenyl and hydrazine groups.
Spiro[2.3]hexane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
N’-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide is unique due to its combination of a spirohexane ring, dinitrophenyl group, and carbohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c18-12(9-7-13(9)4-1-5-13)15-14-10-3-2-8(16(19)20)6-11(10)17(21)22/h2-3,6,9,14H,1,4-5,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFKBNPNIPTPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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